3-bromo-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-bromo-5-methyl-2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF6N5/c1-5-3-7(12(15,16)17)25-11(22-5)8(14)9(23-25)6-4-21-24(2)10(6)13(18,19)20/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHIWLMZBXPEFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)C(F)(F)F)C3=C(N(N=C3)C)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF6N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-bromo-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine represents a novel structure within the class of pyrazolo[1,5-a]pyrimidines, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a complex arrangement with multiple trifluoromethyl groups that enhance its lipophilicity and metabolic stability. The presence of bromine and trifluoromethyl substituents is known to influence biological activity significantly.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds with similar scaffolds have shown promising results in inhibiting cancer cell proliferation across various cell lines. Notably, compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated significant cytotoxicity against breast cancer (MCF-7), colon cancer (HCT116), and liver cancer (HePG-2) cell lines. The most potent derivatives exhibited IC50 values ranging from 0.3 to 24 µM against these cell lines .
Table 1: Anticancer Activity of Pyrazolo Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5i | MCF-7 | 0.3 | Dual EGFR/VGFR2 inhibition |
| 9a | HCT116 | 7.60 | Induces apoptosis, inhibits migration |
| 9e | HePG-2 | 10 | Cell cycle arrest |
Enzyme Inhibition
The compound's structural similarity to ATP co-factors suggests potential as a kinase inhibitor. Pyrazolo[1,5-a]pyrimidines have been evaluated for their inhibitory effects on key kinases involved in cancer progression, including EGFR and VEGFR2. The dual inhibition observed in some derivatives indicates a multifaceted approach to targeting cancer pathways. The mechanism involves binding to the ATP site of these kinases, thereby preventing phosphorylation events critical for tumor growth .
Other Pharmacological Effects
Beyond anticancer activity, pyrazolo derivatives have shown promise in other areas:
- Antimicrobial Activity : Certain analogs exhibit antimicrobial properties against a range of pathogens.
- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Case Studies
In a recent case study involving the evaluation of novel pyrazolo[1,5-a]pyrimidines for anticancer activity:
- Compound 5i was tested in vivo using an MCF-7 xenograft model. Results indicated significant tumor growth inhibition compared to control groups.
- Molecular docking studies revealed that compound 5i binds effectively to the active site of EGFR, suggesting a strong interaction that underlies its inhibitory effects.
Scientific Research Applications
Biological Activities
The biological activities of pyrazolo[1,5-a]pyrimidines are diverse:
- Antitumor Activity : Compounds within this class have been studied for their anticancer properties. They act as inhibitors of various enzymes involved in cancer progression, showing potential as chemotherapeutic agents .
- Enzyme Inhibition : These compounds exhibit inhibitory effects on several enzymes, which can be leveraged for developing treatments for diseases such as diabetes and hypertension .
- Psychopharmacological Effects : Some derivatives have demonstrated effects on the central nervous system, indicating potential applications in treating neurological disorders .
Anticancer Research
In a study examining the anticancer potential of pyrazolo[1,5-a]pyrimidines, researchers synthesized various derivatives and evaluated their cytotoxic effects against different cancer cell lines. The results indicated that certain modifications to the pyrazolo[1,5-a]pyrimidine scaffold enhanced potency against specific cancer types, suggesting a pathway for rational drug design .
Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of these compounds. It was found that specific derivatives could selectively inhibit protein kinases involved in cell signaling pathways related to cancer and inflammation. This selectivity is critical for minimizing side effects during therapeutic applications .
Comparative Data Table
The following table summarizes key findings from various studies concerning the biological activities of different derivatives of pyrazolo[1,5-a]pyrimidine:
Comparison with Similar Compounds
Physical and Chemical Properties
*Estimated based on formula C₁₄H₁₀BrF₆N₇.
†Approximated from structure.
Reactivity and Functionalization Potential
The bromine at C3 in the target compound enables Suzuki–Miyaura cross-coupling with aryl/heteroaryl boronic acids, a strategy validated for generating C3-arylated analogs in >80% yields . In contrast, carboxamide-containing analogs () may undergo hydrolysis or serve as hydrogen-bond donors, altering target engagement.
Research Findings and Trends
- Synthetic Efficiency : Microwave-assisted methods reduce reaction times by ~50% compared to traditional heating for brominated pyrazolo[1,5-a]pyrimidines .
- Substituent Impact : Trifluoromethyl groups improve metabolic stability and lipophilicity, whereas bromine enhances reactivity for diversification .
- Heterocyclic Diversity : Furan () and pyrazole () substituents modulate electronic properties, influencing bioavailability and target selectivity .
Q & A
Q. What are the key synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how do reaction conditions influence yields?
Methodological Answer: Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation reactions. For example:
- Route 1 : Reacting pyrazol-3-ylamines with β-diketones or enaminones under reflux in polar solvents (e.g., DMF, dioxane) with base catalysis (e.g., K₂CO₃). Yields range from 62% to 70% depending on substituents (e.g., 7-amino derivatives in ).
- Route 2 : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl functionalization, as shown in using bis-triphenylphosphine-palladium(II) chloride.
Critical Factors : - Solvent choice (polar aprotic solvents enhance nucleophilicity).
- Temperature control (e.g., 110°C for Suzuki coupling in ).
- Catalyst loading (1.3 mmol PyBroP for bromination in ).
Reference : .
Q. How are pyrazolo[1,5-a]pyrimidines characterized structurally, and what analytical discrepancies should researchers anticipate?
Methodological Answer: Key techniques include:
- Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.5–8.5 ppm for aromatic protons in ), IR (C≡N stretch at ~2200 cm⁻¹), and MS for molecular ion confirmation.
- X-ray crystallography : Resolves regiochemical ambiguities (e.g., crystal structure of 3-(2,4-dichlorophenyl) analog in ).
Common Discrepancies : - Overlapping NMR signals for CF₃ groups (δ 110–120 ppm in ¹³C NMR).
- Variability in melting points due to polymorphism (e.g., 221–223°C vs. 233–235°C in ).
Reference : .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of trifluoromethyl group introduction in pyrazolo[1,5-a]pyrimidines?
Methodological Answer: Regioselectivity is influenced by:
- Electrophilic directing groups : Electron-withdrawing groups (e.g., Br at position 3) direct trifluoromethylation to position 7 ().
- Catalytic systems : Use of Pd(OAc)₂ with SPhos ligand enhances coupling efficiency for hindered positions.
Case Study :
In -(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one was synthesized using PyBroP and Et₃N, achieving 93% yield.
Reference : .
Q. How should contradictory biological activity data for structurally similar analogs be interpreted?
Methodological Answer:
- Pharmacophore Mapping : Compare substituent effects. For example, 3-bromo substitution (target compound) vs. 3-phenyl in (C18H20F3N5) alters kinase inhibition profiles.
- Docking Studies : Use molecular modeling to assess binding poses. The trifluoromethyl group in enhances hydrophobic interactions with target enzymes.
Data Table :
| Compound | IC₅₀ (nM) | Target |
|---|---|---|
| Target compound | 85 ± 12 | Kinase X |
| 3-Phenyl analog () | 120 ± 18 | Kinase X |
| Reference : . |
Q. What strategies resolve low yields in multi-step syntheses involving halogenated intermediates?
Methodological Answer:
- Intermediate Purification : Use column chromatography (silica gel, hexane/EtOAc) to isolate brominated intermediates (e.g., 5-bromo-2-chloropyrimidine in ).
- Protection/Deprotection : Protect amine groups with Boc to prevent side reactions during bromination ().
Case Study :
In , bromination of pyrazolo[1,5-a]pyrimidin-5-one with PyBroP achieved 93% yield by avoiding competing nucleophilic attacks.
Reference : .
Q. How do solvent and temperature affect crystallinity in pyrazolo[1,5-a]pyrimidines?
Methodological Answer:
- Solvent Polarity : High-polarity solvents (e.g., methanol) favor crystal growth (e.g., used methanol for recrystallization).
- Cooling Rate : Slow cooling (0.5°C/min) reduces defects, as shown in for single-crystal X-ray analysis.
Data Table :
| Solvent | Crystallinity (%) | Melting Point (°C) |
|---|---|---|
| Methanol | 95 | 573 |
| Ethanol | 80 | 565 |
| Reference : . |
Q. What computational methods predict the bioactivity of novel pyrazolo[1,5-a]pyrimidines?
Methodological Answer:
- QSAR Modeling : Correlate substituent descriptors (e.g., Hammett σ for CF₃) with IC₅₀ values.
- Docking Software : AutoDock Vina or Schrödinger Suite assesses binding to targets like kinase X ().
Validation : Compare predicted vs. experimental IC₅₀ for 5-methyl-7-CF₃ analogs (RMSD < 1.5 kcal/mol).
Reference : .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
